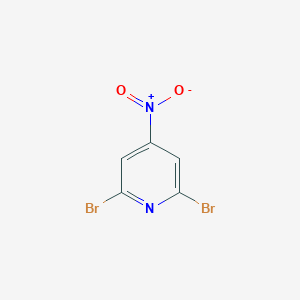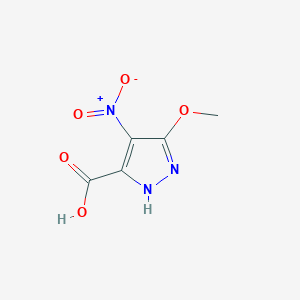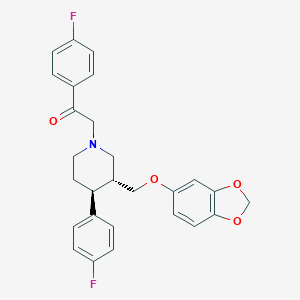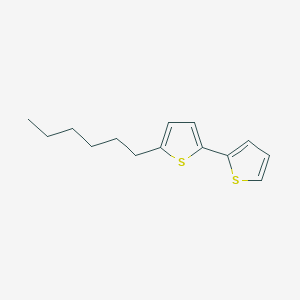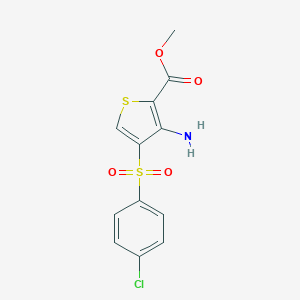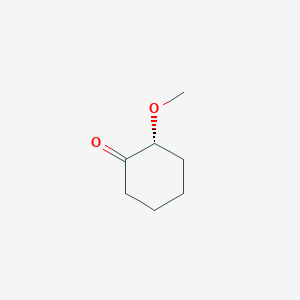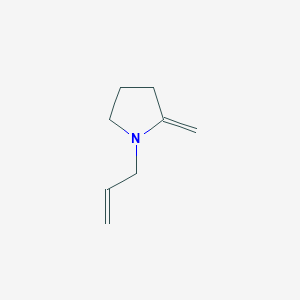
1-Allyl-2-methylenepyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-methylenepyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives and is commonly known as AMP. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-Allyl-2-methylenepyrrolidine involves its interaction with the sigma-1 receptor. This interaction has been shown to modulate a variety of cellular processes including calcium signaling, protein phosphorylation, and neurotransmitter release. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
1-Allyl-2-methylenepyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of a variety of enzymes including protein kinase C, nitric oxide synthase, and acetylcholinesterase. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. Additionally, this compound has been shown to have a high degree of selectivity for the sigma-1 receptor over other receptors, which may reduce the potential for off-target effects. However, one limitation of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a variety of future directions for the study of 1-Allyl-2-methylenepyrrolidine. One potential direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the biochemical and physiological effects of 1-Allyl-2-methylenepyrrolidine on other cellular processes and systems should be further explored to gain a better understanding of its potential applications in scientific research.
Synthesemethoden
1-Allyl-2-methylenepyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of 2-methylpyrrolidine with allyl bromide in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-methylpyrrolidine with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Both of these methods result in the formation of 1-Allyl-2-methylenepyrrolidine as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-methylenepyrrolidine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and neurotransmitter release. As a result, 1-Allyl-2-methylenepyrrolidine has been studied for its potential use in the treatment of a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
184288-52-6 |
|---|---|
Produktname |
1-Allyl-2-methylenepyrrolidine |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
InChI-Schlüssel |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
Kanonische SMILES |
C=CCN1CCCC1=C |
Synonyme |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
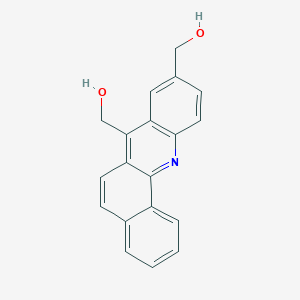
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
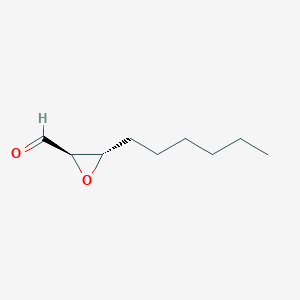
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
